molecular formula C14H13N3O2 B2656628 N-(pyridin-3-ylmethylcarbamoyl)benzamide CAS No. 534560-26-4

N-(pyridin-3-ylmethylcarbamoyl)benzamide

Cat. No. B2656628
CAS RN: 534560-26-4
M. Wt: 255.277
InChI Key: XBRYAWBQLAPDPH-UHFFFAOYSA-N
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Description

“N-(pyridin-3-ylmethylcarbamoyl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to an amide group). Benzamides are a significant class of amide compounds that have been widely used in medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of benzamide derivatives, including “N-(pyridin-3-ylmethylcarbamoyl)benzamide”, typically involves the condensation of benzoic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The resulting products are then purified, and their structures are confirmed using spectroscopic and elemental methods .

Scientific Research Applications

Antitumor Activity and HDAC Inhibition

One significant area of research has been in the exploration of N-(pyridin-3-ylmethylcarbamoyl)benzamide derivatives for their antitumor activities. A study discusses the synthesis and biological evaluation of an orally active histone deacetylase (HDAC) inhibitor, which shows promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis. This compound demonstrates significant antitumor activity in vivo and has entered clinical trials (Zhou et al., 2008).

Structural Analysis and Crystallography

Research on the crystal structure and Hirshfeld surface analysis of a similar N-(pyridin-2-ylmethyl)benzamide derivative reveals insights into the molecular configuration, demonstrating differences in the orientation of the pyridine ring with respect to the benzene ring (Artheswari et al., 2019).

Photocatalytic Degradation Studies

The kinetics and products of TiO2 photocatalytic degradation of pyridine, a core component of the chemical structure in many pesticides, have been studied. This research provides insights into the environmental applications of photocatalysis for the removal of noxious chemicals from water (Maillard-Dupuy et al., 1994).

Potassium Channel Openers for Epilepsy Treatment

N-Pyridyl benzamide derivatives have been identified as KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. This research highlights the potential therapeutic applications of these compounds in treating neurological conditions (Amato et al., 2011).

Inhibition of Aldosterone Synthase

A series of N-(Pyridin-3-yl)benzamides has been synthesized and evaluated for their inhibition of human aldosterone synthase (CYP11B2), demonstrating potential for selective in vitro inhibition. This research contributes to the understanding of how these compounds could be used to target specific enzymes involved in steroidogenesis (Zimmer et al., 2011).

Photophysical and Electrochemical Applications

Studies on pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties reveal their potential for use in luminescent materials and sensors. Such compounds exhibit significant photophysical behavior, depending on solvent polarity, and demonstrate mechanochromic properties (Srivastava et al., 2017).

Safety and Hazards

While the specific safety and hazards of “N-(pyridin-3-ylmethylcarbamoyl)benzamide” are not mentioned in the available resources, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety precautions .

Future Directions

The future directions for “N-(pyridin-3-ylmethylcarbamoyl)benzamide” could involve further studies on its potential applications. For instance, it could be evaluated for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Additionally, its anticancer properties could also be explored .

properties

IUPAC Name

N-(pyridin-3-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c18-13(12-6-2-1-3-7-12)17-14(19)16-10-11-5-4-8-15-9-11/h1-9H,10H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRYAWBQLAPDPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethylcarbamoyl)benzamide

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